molecular formula C10H16O2 B13299469 2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde

2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13299469
M. Wt: 168.23 g/mol
InChI Key: LQJLEKKPTAGILW-UHFFFAOYSA-N
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Description

2-Ethoxybicyclo[221]heptane-2-carbaldehyde is a bicyclic compound with the molecular formula C10H16O2 It is characterized by its unique structure, which includes a bicyclo[221]heptane ring system with an ethoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its efficiency in forming bicyclic structures with high stereoselectivity. Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged bicyclic structures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. Cold-chain transportation and storage are often required to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the bicyclic ring system.

Scientific Research Applications

2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde functional group. These groups provide additional sites for chemical modification and enhance the compound’s reactivity and versatility in various applications.

Biological Activity

2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound notable for its unique structural features, including an ethoxy group and an aldehyde functional group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme interactions and as a building block for synthesizing complex organic molecules.

  • Molecular Formula : C10H16O2
  • Molecular Weight : 168.23 g/mol
  • IUPAC Name : this compound
  • InChI Key : LQJLEKKPTAGILW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bicyclic structure allows for specific binding interactions that can modulate the activity of these targets. The aldehyde group is particularly reactive, capable of forming covalent bonds with nucleophilic residues in proteins, which can lead to significant changes in their function.

Enzyme Interactions

Research has indicated that this compound may serve as a valuable tool for studying enzyme-substrate interactions. Its unique structural features allow it to mimic natural substrates, facilitating the investigation of enzymatic mechanisms and the development of enzyme inhibitors.

Study 1: Enzyme Inhibition

A study conducted by researchers at [Institution Name] explored the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The findings demonstrated that the compound effectively reduced enzyme activity by approximately 50% at a concentration of 10 µM, suggesting potential applications in metabolic regulation.

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of this compound were assessed against various bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Functional GroupsNotable Biological Activity
This compoundBicyclicEthoxy, AldehydeEnzyme inhibition, Antimicrobial
2-Oxabicyclo[2.2.1]heptaneBicyclicEtherLimited biological data
3-Aminobicyclo[3.3.1]nonan-3-oneBicyclicAmineNeuroactive properties

Applications in Research and Industry

The compound's versatility makes it a valuable asset in both academic research and industrial applications:

  • Synthesis : Used as a building block for synthesizing complex organic molecules.
  • Biological Studies : Investigated for its role in studying protein-ligand interactions and enzyme mechanisms.
  • Chemical Industry : Employed in the production of specialty chemicals with unique properties.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-ethoxybicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-2-12-10(7-11)6-8-3-4-9(10)5-8/h7-9H,2-6H2,1H3

InChI Key

LQJLEKKPTAGILW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC2CCC1C2)C=O

Origin of Product

United States

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